![molecular formula C12H24O3Si B14199039 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 847232-55-7](/img/structure/B14199039.png)
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[45]decan-8-ol is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of a suitable precursor with trimethylsilyl reagents. One common method includes the use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The spiro structure provides rigidity, which can influence the compound’s binding to enzymes and other proteins.
類似化合物との比較
Similar Compounds
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
特性
CAS番号 |
847232-55-7 |
|---|---|
分子式 |
C12H24O3Si |
分子量 |
244.40 g/mol |
IUPAC名 |
8-(trimethylsilylmethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H24O3Si/c1-16(2,3)10-11(13)4-6-12(7-5-11)14-8-9-15-12/h13H,4-10H2,1-3H3 |
InChIキー |
QYZJIZQUAXVAEZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1(CCC2(CC1)OCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
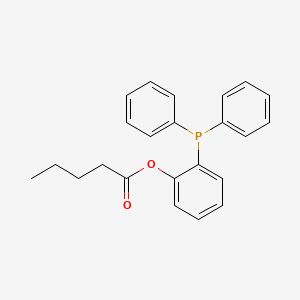
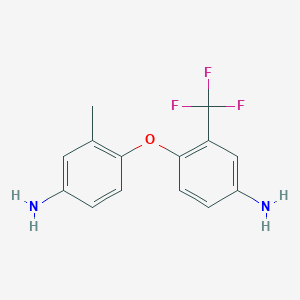
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
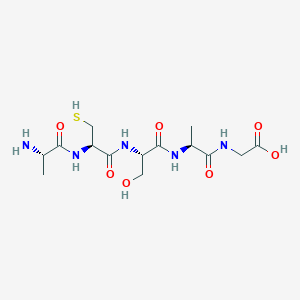
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
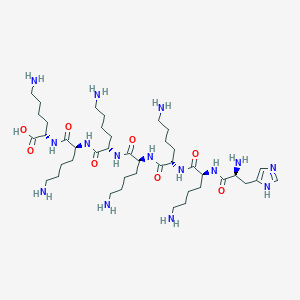
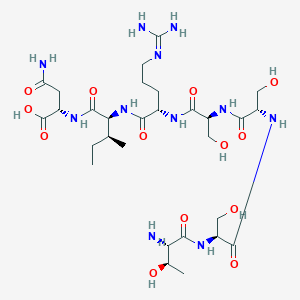
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
